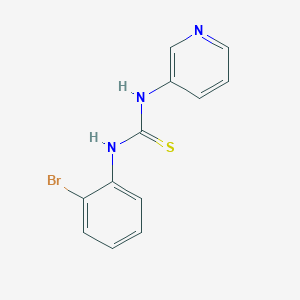![molecular formula C16H17N3O3 B5503194 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)
2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide” often involves multi-step reactions that can include condensation processes under specific conditions, such as ultrasonic irradiation, to improve yield and reduce reaction times. For instance, N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized using environmentally friendly ultrasound irradiation, highlighting modern approaches to synthesis that prioritize efficiency and environmental impact (Amena Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed through spectroscopic methods, including NMR and IR spectroscopy, and sometimes by X-ray crystallography. These methods provide detailed information about the molecular geometry, bonding, and overall structure, essential for understanding the compound's potential interactions and reactivity. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into intramolecular and intermolecular hydrogen bonding, which can significantly influence the physical and chemical properties (Koffi Sénam Etsè et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely depending on the specific functional groups present. Studies often investigate their potential as intermediates in the synthesis of more complex molecules or examine their reactivity under different conditions. For instance, coordination compounds of cobalt(II), nickel(II), and copper(II) with related hydrazine carboxamide derivatives have been studied for their antimicrobial and antifungal activities, demonstrating the potential biological applications of these compounds (A. Gulea et al., 2019).
科学的研究の応用
Synthesis and Structural Studies
A variety of derivatives related to 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide have been synthesized and structurally characterized, demonstrating the compound's versatility in chemical synthesis. For example, the synthesis of 5-pyrazol-4,5-dihydropyrazoles derivatives showcases the reactivity of similar structures under specific conditions, highlighting the potential of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in generating novel heterocyclic compounds with unique properties (Zhengfeng Xie et al., 2008).
Pharmaceutical Applications
The structural modification of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide and its analogs have shown significant potential in pharmaceutical research. For instance, the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs indicate that modifications of the 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide structure can lead to compounds with potent anti-inflammatory properties (A. Rajasekaran et al., 1999).
Cytotoxicity and Anticancer Research
The exploration of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide derivatives in anticancer research has been fruitful. Synthesis, characterization, and evaluation of cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated these compounds' potential in targeting cancer cells, offering insights into designing novel anticancer therapies (Ashraf S. Hassan et al., 2014).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has identified several compounds with significant antibacterial activity. The synthesis and antimicrobial activity of various substituted oxadiazole derivatives illustrate the potential of these compounds in developing new antibacterial agents (H. Kaur et al., 2011).
Material Science and Polymers
The chemical flexibility of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been utilized in material science, particularly in synthesizing polymers. The development of aromatic polyamides and polyimides based on specific derivatives points to the compound's utility in creating high-performance materials with desirable thermal and chemical properties (Chin‐Ping Yang et al., 1995).
特性
IUPAC Name |
1-[[2-(4-methylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-7-9-14(10-8-12)22-11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUFTSOLJVBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)
![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)
![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)